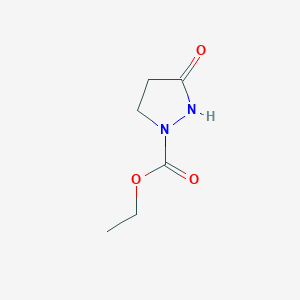

Ethyl 3-oxopyrazolidine-1-carboxylate

説明

Structure

3D Structure

特性

分子式 |

C6H10N2O3 |

|---|---|

分子量 |

158.16 g/mol |

IUPAC名 |

ethyl 3-oxopyrazolidine-1-carboxylate |

InChI |

InChI=1S/C6H10N2O3/c1-2-11-6(10)8-4-3-5(9)7-8/h2-4H2,1H3,(H,7,9) |

InChIキー |

HEFVVDLVKXUHLL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)N1CCC(=O)N1 |

製品の起源 |

United States |

Synthetic Methodologies for Ethyl 3 Oxopyrazolidine 1 Carboxylate and Analogous Pyrazolidinone Derivatives

Classical Approaches to Pyrazolidinone Core Construction

The traditional synthesis of the pyrazolidinone ring system relies on well-established reactions that have been refined over decades. These methods typically involve the construction of the heterocyclic core through the reaction of hydrazine (B178648) derivatives with suitably functionalized carbon backbones.

Condensation Reactions Utilizing Hydrazine Derivatives

The condensation of hydrazine and its derivatives with 1,3-difunctional compounds is a cornerstone for the synthesis of a wide variety of pyrazole (B372694) and pyrazolidinone derivatives. uclm.es This versatile approach can utilize precursors like 1,3-dicarbonyl compounds, chalcones (α,β-unsaturated ketones), and β-ketoesters. researchgate.net The mechanism generally proceeds through an initial conjugate addition of the hydrazine to the β-carbon of the unsaturated system, followed by a cyclizing 1,2-addition to the carbonyl group and subsequent dehydration. researchgate.net

The reaction of hydrazines with α,β-unsaturated carbonyl compounds can lead to various products, including 2-pyrazolines. researchgate.net The specific outcome and regioselectivity of these condensation reactions can be influenced by the substitution on the hydrazine molecule. For example, studies on the reaction of 3,4'-bis(functionalized-carbonyl)-4,3'-bis(pyrazolyl) ketones with hydrazine hydrate (B1144303) have demonstrated high regioselectivity, yielding 4-(pyrazol-3-yl)-2H-pyrazolo[3,4-d]pyridazine derivatives. arkat-usa.org

Furthermore, azines can react with nitriles in the presence of a strong base like LDA to form hydrazone derivatives, which can then be cyclized under acidic conditions to yield N-unsubstituted pyrazoles. psu.edu

Cyclization Strategies for N-Carboxypyrazolidinone Ring Formation

The formation of the final N-carboxypyrazolidinone ring, as in Ethyl 3-oxopyrazolidine-1-carboxylate, is a critical cyclization step. The success of such macrocyclization reactions depends on the ability of the linear precursor to adopt a conformation that brings the reactive ends into close proximity. uni-kiel.de For pyrazolidinones, this typically involves the formation of an amide bond (a lactam) within the molecule.

One relevant strategy is the O-to-N acyl transfer. nih.gov In this type of ring-contraction approach, a linear precursor, often a depsipeptide (containing an ester linkage in the backbone), is first synthesized. After a macrolactamization forms the depsipeptide ring, a subsequent deprotection step can trigger an intramolecular O-to-N acyl transfer, converting the ester linkage into the more stable amide bond and thus forming the desired lactam ring structure. uni-kiel.denih.gov This principle is applicable to the formation of the pyrazolidinone ring from a suitable open-chain ester-amine precursor.

Advanced Synthetic Techniques and Conditions

To overcome the limitations of classical methods, such as harsh reaction conditions, long reaction times, and the formation of side products, modern synthetic techniques have been developed. These advanced methods offer greater efficiency, control, and scalability.

Microwave-Assisted Synthesis of Pyrazolidinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product selectivity compared to conventional heating methods. bohrium.comfrontiersin.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those with pyrazole and quinazolinone cores. bohrium.comfrontiersin.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazolopyridine Derivatives | Conventional Heating | 8-10 hours | 65-75% | bohrium.com |

| Synthesis of Pyrazolopyridine Derivatives | Microwave Irradiation | 10-20 minutes | 80-92% | bohrium.com |

| Synthesis of Pyrazolo[1,5-a] rsc.orgmdpi.comrsc.orgtriazines | Conventional Heating | Several hours | Moderate | semanticscholar.org |

Application of Flow Chemistry in Pyrazolidine (B1218672) and Pyrazolidinone Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.comresearchgate.net This technology has become an enabling tool for synthesizing nitrogen-containing heterocycles, providing improved safety, scalability, and efficiency compared to traditional batch processes. mdpi.comresearchgate.net

The synthesis of highly functionalized pyrazoles and pyrazolines has been successfully demonstrated using multi-step continuous flow platforms. nih.gov These systems allow for the generation of diazoalkanes and their subsequent [3+2] cycloaddition reactions to be performed safely at elevated temperatures, leading to rapid product formation. nih.gov A key advantage is the ability to "telescope" multiple reaction steps into a single continuous process, eliminating the need for intermediate workups and purifications. nih.gov This modular approach allows for the efficient creation of diverse molecular structures. nih.gov Although specific examples focusing on this compound are not prevalent, the successful application of flow chemistry to closely related pyrazoline and pyrazole scaffolds strongly suggests its suitability for the synthesis of pyrazolidinone derivatives. mdpi.comrsc.org

Stereoselective Synthesis of Polysubstituted 3-Pyrazolidinones

The generation of polysubstituted 3-pyrazolidinones with defined stereochemistry is a critical challenge in synthetic chemistry, driven by the demand for enantiomerically pure molecules in various applications. Key strategies have been developed that rely on either catalyst control or the use of chiral auxiliaries temporarily attached to the reacting molecule. wikipedia.orgsigmaaldrich.com

One prominent method is the Palladium-catalyzed intramolecular carboamination of unsaturated hydrazine derivatives. This approach enables the stereoselective synthesis of either cis- or trans-3,5-disubstituted pyrazolidines by carefully selecting the N-substituent on the hydrazine substrate. nih.govacs.org The stereochemical outcome is dictated by modulating the allylic strain within the syn-aminopalladation transition state. By choosing appropriate ligands and protecting groups on the nitrogen atoms, high diastereoselectivity (up to >20:1) can be achieved. For instance, the synthesis of trans-3,5-disubstituted pyrazolidines often employs a Pd₂(dba)₃ or Pd(OAc)₂ catalyst with a dppe ligand, while the corresponding cis-isomers can be favored by using a dpe-phos ligand. acs.org

Another established strategy involves the use of chiral auxiliaries, which are stereogenic groups that guide the stereochemical course of a reaction. wikipedia.orgscispace.com Camphorsultam, for example, has been successfully employed as a chiral auxiliary to direct the stereoselective formation of pyrazolidinone rings. wikipedia.org Similarly, camphor-derived pyrazolidin-3-ones have served as effective chiral auxiliaries in various stereoselective transformations. scispace.com These auxiliaries create a chiral environment that biases the approach of reagents, leading to the preferential formation of one diastereomer. After the desired stereocenter is set, the auxiliary can be cleaved and recovered.

| Method | Key Reagents/Catalysts | Stereochemical Control | Typical Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Carboamination | Pd(OAc)₂, dpe-phos, NaOtBu | Substrate/Ligand Control (cis) | 6:1 to 10:1 | nih.govacs.org |

| Pd-Catalyzed Carboamination | Pd₂(dba)₃, dppe, NaOtBu | Substrate/Ligand Control (trans) | >20:1 | nih.govacs.org |

| Chiral Auxiliary | Camphorsultam | Auxiliary-induced diastereoselection | High (specific values vary) | wikipedia.org |

Functional Group Interconversions and Derivatization Strategies

The pyrazolidinone core, including this compound, serves as a scaffold for further chemical modification. Derivatization can occur at the ester moiety or on the heterocyclic ring system itself, allowing for the synthesis of a diverse library of compounds.

Modifications of the Ester Moiety

The ethyl carboxylate group at the N-1 position is a versatile handle for functionalization. Standard ester transformations can be applied to introduce new functionalities.

Hydrolysis: Basic hydrolysis, or saponification, of the ethyl ester using an aqueous base like sodium hydroxide, converts the ester into the corresponding carboxylic acid. vulcanchem.comlibretexts.org This acid can then participate in further reactions, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally ineffective. libretexts.orglibretexts.org The reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol. libretexts.org It is also possible to stop the reduction at the aldehyde stage by using one equivalent of diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C). libretexts.orgyoutube.com

Amidation: The ester can be converted directly to an amide by heating with a primary or secondary amine. This reaction, known as aminolysis, is a common method for creating amide derivatives from ester starting materials.

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | NaOH (aq) or Acid (aq) | Carboxylic Acid | vulcanchem.comlibretexts.org |

| Reduction (Full) | LiAlH₄ | Primary Alcohol | libretexts.org |

| Reduction (Partial) | DIBAL-H (-78 °C) | Aldehyde | libretexts.orgyoutube.com |

| Amidation | Amine (e.g., RNH₂) | Amide | Generic Reaction |

Transformations on the Pyrazolidinone Ring System

The pyrazolidinone ring itself offers several sites for modification, primarily the nitrogen atoms and any existing substituents on the carbon backbone. scispace.comresearchgate.net

N-Alkylation: The nitrogen atoms of the pyrazolidinone ring can be functionalized with electrophiles. scispace.com The N-1 position is already substituted in this compound, but the amidic N-2 nitrogen can react with alkyl halides in the presence of a base. researchgate.net The regioselectivity of N-alkylation in related heterocyclic systems can be highly dependent on the reaction conditions, such as the choice of base and solvent. nih.gov For instance, in some azole systems, using THF as a solvent can favor alkylation at one nitrogen, while switching to DMSO can reverse this selectivity. nih.gov

Ring-Opening: The cyclic hydrazide structure can be cleaved under certain nucleophilic conditions. vulcanchem.com For example, treatment with strong nucleophiles like hydrazine hydrate or primary amines at elevated temperatures can lead to ring-opening, yielding linear hydrazide derivatives. vulcanchem.com

Transformations of Ring Substituents: If the pyrazolidinone ring bears other functional groups, these can be transformed. A common example involves the deprotection and subsequent derivatization of an amino group attached to the ring. For instance, a benzyloxycarbonyl (Cbz) protected amine on the pyrazolidinone ring can be deprotected via hydrogenolysis, and the resulting free amine can then be alkylated or acylated. scispace.com

| Transformation Type | Position | Reagent/Condition | Result | Reference |

|---|---|---|---|---|

| N-Alkylation | N-2 | Alkyl halide, Base | N-2 substituted pyrazolidinone | researchgate.net |

| Ring Cleavage | Ring | Hydrazine hydrate or Amines (heat) | Linear hydrazide derivatives | vulcanchem.com |

| Amine Deprotection | C-4 (example) | H₂, Pd/C | Free amino group | scispace.com |

| Amine Alkylation | C-4 (example) | Aldehyde/Ketone, Reductive Amination | Substituted amino group | scispace.com |

Reaction Mechanisms and Reactivity Profiles of the Ethyl 3 Oxopyrazolidine 1 Carboxylate Core

Mechanisms of Pyrazolidinone Ring Formation

The construction of the 3-pyrazolidinone ring, a cyclic hydrazide, can be achieved through several synthetic strategies, primarily involving cyclization reactions. The most common methods involve the reaction of hydrazine (B178648) derivatives with precursors containing a three-carbon chain with appropriate functional groups.

One of the principal routes is the reaction of hydrazines with α,β-unsaturated esters. For instance, the synthesis of certain pyrazolidinone derivatives involves the reaction of a hydrazine, such as 2-chloro-3-hydrazinylpyridine, with diethyl maleate in a suitable solvent like ethanol under reflux conditions . This reaction proceeds via a Michael addition of the hydrazine to the double bond of the unsaturated ester, followed by an intramolecular cyclization with the elimination of an alcohol molecule to form the five-membered ring.

Another prevalent mechanism is the [3+2] cycloaddition of azomethine imines, which are 1,3-dipoles, with a suitable dipolarophile. This method is highly effective for creating substituted pyrazolidinone systems with controlled stereochemistry. For example, the reaction of 3-oxopyrazolidin-ium-2-ides with terminal alkynes, often catalyzed by copper(I) salts, yields pyrazolo[1,2-a]pyrazole products nih.gov. Similarly, catalytic asymmetric [3+2] cycloadditions between N,N'-cyclic azomethine imines and various dipolarophiles can produce enantiopure pyrazolidinone derivatives nih.gov.

A third general pathway involves the intramolecular cyclization of a linear precursor that already contains the N-N bond. This can be seen in syntheses where an open-chain compound, such as ethyl (2Z)-4-[2-(3-chloropyridin-2-yl)hydrazinyl]-4-oxobut-2-enoate, is treated with an acid like HBr to facilitate ring closure into the pyrazolidinone structure .

The table below summarizes these primary formation mechanisms.

| Mechanism | Reactants | Key Features |

| Michael Addition-Cyclization | Hydrazine derivative + α,β-Unsaturated ester (e.g., Diethyl maleate) | A two-step process involving nucleophilic addition followed by intramolecular condensation. |

| [3+2] Dipolar Cycloaddition | Azomethine imine (1,3-dipole) + Dipolarophile (e.g., Alkyne, Olefin) | A concerted or stepwise cycloaddition that is often highly stereoselective and can be catalyzed by transition metals. |

| Intramolecular Cyclization | Open-chain hydrazine derivative | Ring formation from a pre-formed linear structure, often promoted by acid or base catalysis. |

Electrophilic and Nucleophilic Reactivity of the Oxopyrazolidine-1-carboxylate Scaffold

The ethyl 3-oxopyrazolidine-1-carboxylate scaffold exhibits both electrophilic and nucleophilic characteristics due to the presence of multiple functional groups.

Electrophilic Reactivity: The primary electrophilic center is the carbonyl carbon (C3) of the γ-lactam ring. This carbon is susceptible to attack by nucleophiles. A classic example of this reactivity is the alkaline hydrolysis of the pyrazolidinone ring. This reaction proceeds through a BAC2 mechanism, which involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of the C-N bond, resulting in ring opening. The ester group at the 1-position also contains an electrophilic carbonyl carbon.

Nucleophilic Reactivity: The nucleophilicity of the scaffold is centered on the two nitrogen atoms of the pyrazolidinone ring. The N1 atom, bearing the ethyl carboxylate group, is generally less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. However, the N2 atom can act as a nucleophile, particularly in reactions such as alkylation or acylation, provided it is not sterically hindered. The reactivity of these nitrogen atoms is crucial in the synthesis of N,N-bicyclic pyrazolidinone derivatives nih.gov. Furthermore, the enolate formed by deprotonation at the C4 position can act as a carbon nucleophile in various reactions. The ester group at position 3 also provides a site for further functionalization through reactions typical of esters .

| Site | Type of Reactivity | Example Reactions |

| C3 Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution (e.g., hydrolysis) |

| N1/N2 Nitrogen Atoms | Nucleophilic | Alkylation, Acylation, Cycloaddition reactions |

| C4 Methylene (B1212753) Group | Nucleophilic (as enolate) | Alkylation, Aldol-type reactions |

| Ester Group (C=O) | Electrophilic | Transesterification, Amidation |

Ring Transformations and Rearrangement Pathways in Pyrazolidinone Systems

The pyrazolidinone ring, while relatively stable, can undergo transformations and rearrangements to form other heterocyclic systems under specific conditions. These reactions often involve ring opening followed by a different mode of cyclization or ring contraction/expansion.

One documented transformation is the photochemical ring contraction of pyrazolidinones, which can lead to the formation of functionalized four-membered azetidin-2-ones (β-lactams). This process involves the cleavage of the N-N bond, followed by rearrangement.

Another pathway involves "ring switching" transformations. For example, the reaction of 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate (B1144303) can yield a 5-(2-hydroxyethyl)-substituted pyrazolidin-3-one, effectively transforming a six-membered oxygen-containing heterocycle into a five-membered nitrogen-containing one researchgate.net.

Rearrangement reactions can also occur from larger rings to form the more stable pyrazolone core. Studies have shown that certain six-membered pyridazinone derivatives can undergo ring-contraction to yield five-membered pyrazolone derivatives nih.gov. While distinct from pyrazolidinones, pyrazolones are the unsaturated analogs, and such transformations highlight the thermodynamic driving forces that can favor the formation of five-membered heterocyclic systems.

Electrophile-induced ring expansions have been observed in related systems like β-lactams, which can rearrange to form γ-lactams (pyrrolidin-2-ones) nih.gov. Similar conceptual pathways could potentially be applied to pyrazolidinone systems, where the introduction of an electrophile could trigger a rearrangement to a six-membered ring, although specific examples for the title compound are not widely documented.

Influences of Substituents on Reaction Selectivity and Rate

Substituents attached to the pyrazolidinone core have a profound impact on the molecule's reactivity, selectivity, and stability. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—influences the electron density distribution within the ring.

Electron-Donating Groups (EDGs): Conversely, EDGs increase the electron density of the ring system. In the context of cycloaddition reactions involving azomethine imines, EDGs on the aryl ring of the imine have been shown to result in higher yields of the corresponding pyrazolidinone products compared to EWGs nih.gov. This suggests that EDGs enhance the nucleophilic character of the reacting species.

Steric Effects: The size and spatial arrangement of substituents can hinder or facilitate certain reaction pathways. Bulky groups can block access to a reactive site, thereby dictating the regioselectivity or stereoselectivity of a reaction. For example, in the formation of bicyclic pyrazolidinones, the diastereoselectivity can be rationalized by the minimization of unfavorable steric interactions in the transition state during ring closure nih.gov.

The table below provides a summary of these influences.

| Substituent Type | Effect on Reactivity | Influence on Selectivity |

| Electron-Withdrawing (e.g., -COOEt, -Cl) | Increases electrophilicity of carbonyls; Decreases nucleophilicity of adjacent atoms. | Can direct nucleophilic attack. |

| Electron-Donating (e.g., -Alkyl, -OR) | Increases nucleophilicity of the ring system. | Can increase reaction rates in cycloadditions. |

| Steric Bulk | Can hinder access to reactive sites, slowing reaction rates. | Plays a key role in determining stereochemical outcomes (diastereoselectivity). |

Applications of Ethyl 3 Oxopyrazolidine 1 Carboxylate in Advanced Organic Synthesis

Utility as a Central Synthetic Building Block

The unique arrangement of functional groups within Ethyl 3-oxopyrazolidine-1-carboxylate allows it to serve as a foundational component for the synthesis of diverse and complex organic molecules. Its structural features enable a variety of chemical transformations, making it a valuable intermediate in synthetic chemistry.

The pyrazolidinone scaffold is a cornerstone for the synthesis of more elaborate heterocyclic systems. The reactivity of the N-H group and the adjacent carbonyl function allows for a range of condensation and cyclization reactions. The synthesis of pyrazoles, for instance, often proceeds through the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com this compound can be envisioned as a masked 1,3-dicarbonyl synthon, enabling access to substituted pyrazoles and other heterocycles. The general approach often involves the reaction of hydrazine hydrate (B1144303) with compounds like α,β-unsaturated diesters to form the core pyrazolidinone ring, which can then be further functionalized. rsc.org

The synthesis of substituted pyrazoles can be achieved through various methods, including copper-promoted aerobic oxidative cycloadditions of N,N-disubstituted hydrazines with alkynoates or silver-mediated [3+2] cycloadditions. organic-chemistry.org These methods highlight the broad utility of pyrazole (B372694) precursors in building diverse heterocyclic structures. The target compound, with its inherent pyrazolidine (B1218672) structure, serves as a pre-formed synthon that can be elaborated into more complex frameworks. For example, the chlorine atom on related compounds like ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate enhances its electrophilicity, making it highly reactive in substitution reactions, while the ester group provides a point for further modification.

The pyrazolidinone motif is a key precursor for creating fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. Pyrazolo[1,5-a]pyrimidines, for example, are a class of N-heterocyclic compounds that have garnered significant attention for their biological activities. nih.goveurjchem.com The synthesis of these fused rings often involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. This compound can be chemically modified to generate the necessary aminopyrazole intermediate, which can then be used to construct the desired fused pyrimidine (B1678525) ring.

Synthetic strategies towards pyrazolo[1,5-a]pyrimidines are diverse, including multi-step reactions starting from 5-amino-3-methylpyrazole, which is first chlorinated and then subjected to substitution and cyclization reactions. nih.gov Another approach involves the reaction of 5-aminopyrazoles with β-enaminones, which can be performed under microwave irradiation in a solvent-free context to produce highly substituted pyrazolo[1,5-a]pyrimidines. researchgate.net Similarly, pyrazolo[4,3-e] rsc.orgorganic-chemistry.orgtriazolo[1,5-c]pyrimidine derivatives can be synthesized from pyrazolopyrimidine precursors that are derived from the reaction of hydrazine hydrate with functionalized pyrazoles. semanticscholar.org

| Fused Ring System | General Precursors | Synthetic Approach | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine (B1248293) | 5-Aminopyrazole, Diethyl Malonate, β-Enaminones | Cyclocondensation, Multi-step synthesis | nih.govresearchgate.net |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Reaction with Acetic Anhydride followed by nucleophilic attack | semanticscholar.org |

| Pyrazolo[4,3-e] rsc.orgorganic-chemistry.orgtriazolo[1,5-c]pyrimidine | Functionalized Pyrazolopyrimidine, Aromatic Aldehydes | Condensation reaction | semanticscholar.org |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. beilstein-journals.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. This compound is an ideal candidate for participation in MCRs due to its multiple functional groups.

The pyrazolidinone ring can act as a bifunctional component in these reactions. The secondary amine can act as a nucleophile, while the ketone can undergo condensation. This dual reactivity allows it to be incorporated into complex scaffolds. For instance, MCRs are used to generate diverse heterocyclic structures like tetrazoles and imidazopyridine-fused isoquinolinones. beilstein-journals.orgnih.gov The Ugi and Passerini reactions, which are cornerstone MCRs, often utilize an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (or its surrogate). The pyrazolidinone structure could potentially fulfill the roles of both the amine and carbonyl components after a hypothetical ring-opening, or participate directly via its N-H and C=O groups to build complex adducts that can be later transformed into novel heterocyclic systems. beilstein-journals.org

Development of Pyrazolidinone-Based Mimetics and Analogues

The pyrazolidinone scaffold is of significant interest in medicinal chemistry for the development of mimetics and analogues of bioactive molecules. Its rigid structure and chemical versatility allow for the design of compounds with tailored properties.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor affinity. The pyrazolidinone core serves as an excellent scaffold for creating such molecules. It can function as a constrained dipeptide isostere, where the rigid five-membered ring replaces a more flexible portion of a peptide backbone. This conformational restriction can lock the molecule into a bioactive conformation, enhancing its binding to a biological target.

Specifically, the N-N bond within the pyrazolidinone ring can be considered an "aza-deoxa" modification of a peptide linkage, where a nitrogen atom replaces an alpha-carbon. This substitution significantly alters the electronic and conformational properties of the backbone. The design of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors for phosphoinositide 3-kinase δ (PI3Kδ) showcases the application of such pyrazole-based cores in creating potent and selective enzyme inhibitors, a key goal in drug discovery. nih.gov

Introducing conformational constraints into a molecule is a powerful strategy in drug design to increase potency and selectivity while reducing off-target effects. The pyrazolidinone ring is inherently a structurally constrained motif. This rigidity can be further enhanced by incorporating it into larger, fused ring systems.

The synthesis of fused heterocycles, such as the pyrazolopyrimidines, is a prime example of this strategy. nih.goveurjchem.com By building additional rings onto the initial pyrazolidinone framework, chemists can create highly rigid and complex three-dimensional structures. These structurally constrained analogues allow for a more precise orientation of key functional groups for interaction with biological targets. The development of such compounds is often guided by computational studies and structure-activity relationship (SAR) analyses to optimize their biological activity. nih.gov The synthesis of indolizine (B1195054) analogues via 1,3-dipolar cycloaddition is another example of how related heterocyclic precursors can be used to build complex, constrained molecules with potential biological applications. nih.gov

Theoretical and Computational Investigations of Ethyl 3 Oxopyrazolidine 1 Carboxylate

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Detailed quantum chemical calculations specifically for ethyl 3-oxopyrazolidine-1-carboxylate are not extensively available in publicly accessible scientific literature. Computational studies, which often employ methods like Density Functional Theory (DFT) with functionals such as B3LYP, are crucial for understanding the fundamental properties of a molecule. These calculations provide insights into the electronic structure, reactivity, and potential energy surfaces. For related pyrazolidinone and pyrazole (B372694) derivatives, such studies have been instrumental in structure-activity relationship (SAR) analyses and in guiding synthetic efforts. nih.govnih.goveurasianjournals.com However, without specific studies on this compound, the following sections are based on the general principles and expected outcomes from such computational methods.

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. For various heterocyclic compounds, DFT calculations are routinely used to determine these values, which are essential for predicting how the molecule will interact with other chemical species. mdpi.com

A hypothetical HOMO-LUMO analysis for this compound would likely show the HOMO localized around the more electron-rich areas, such as the nitrogen atoms and the carbonyl oxygen of the pyrazolidinone ring, while the LUMO would be distributed over the electron-deficient centers, particularly the carbonyl carbon atoms.

Table 1: Hypothetical Frontier Orbital Energies (Note: These are representative values and not from actual calculations on this compound)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for understanding its behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

These descriptors are valuable in predicting the reactive nature of different sites within the molecule.

Table 2: Hypothetical Chemical Reactivity Descriptors (Note: These values are derived from the hypothetical energies in Table 1 and are not from specific literature.)

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Chemical Softness (S) | 1/η | 0.377 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.79 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. The different colors on the MEP surface represent varying electrostatic potentials:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack. These are often located around hydrogen atoms attached to heteroatoms or near carbonyl carbons.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show negative potential (red/yellow) around the carbonyl oxygens and a positive potential (blue) near the N-H proton and the carbonyl carbons of both the ring and the ester group.

Conformational Analysis and Ring Dynamics

The pyrazolidinone ring, being a five-membered heterocycle, is not planar. It adopts puckered conformations to relieve ring strain. The most common conformations for such rings are the "envelope" and "twist" forms. In an envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In a twist conformation, no four atoms are coplanar.

A detailed conformational analysis, typically performed using computational methods, would be required to determine the most stable conformer of this compound and the energy barriers for interconversion between different conformers. The flexibility of the ethyl carboxylate group attached to the nitrogen atom adds another layer of conformational complexity. The dynamics of the ring and the orientation of the substituent group are crucial for how the molecule interacts with biological targets or other reactants. For some substituted pyrazolidine (B1218672) derivatives, the five-membered ring has been observed to adopt an envelope conformation.

Intermolecular Interactions and Crystal Structure Elucidations

Specific crystal structure data for this compound (CAS 57699-87-3) is not available in the reviewed literature. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal.

Analytical and Spectroscopic Characterization Methodologies in Oxopyrazolidine 1 Carboxylate Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are routinely used to confirm the structure of pyrazolidinone derivatives.

In ¹H NMR analysis of related pyrazolidinone structures, specific proton signals are observed. For instance, the protons of the ethyl ester group typically appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group. rsc.org The protons on the pyrazolidine (B1218672) ring and any attached substituents will have characteristic chemical shifts depending on their electronic environment.

¹³C NMR spectroscopy complements ¹H NMR by providing data for each unique carbon atom in the molecule. The carbonyl carbons of the ester and the pyrazolidinone ring typically resonate at lower fields (higher ppm values). For example, in derivatives of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carbonyl carbon of the ester group appears around δ 165.8 ppm, while the ring carbonyl appears at δ 152.6 ppm. rsc.org

Table 1: Representative NMR Data for a Related Pyrazolidinone Derivative

| Nucleus | Chemical Shift (δ) in ppm | Assignment | Reference |

| ¹³C | 165.8 | C=O (Ester) | rsc.org |

| ¹³C | 152.6 | C=O (Ring) | rsc.org |

| ¹³C | 59.6 | -OCH₂ (Ethyl) | rsc.org |

| ¹³C | 14.5 | -CH₃ (Ethyl) | rsc.org |

| ¹H | 4.01-3.96 (q) | -OCH₂ (Ethyl) | rsc.org |

| ¹H | 1.11-1.07 (t) | -CH₃ (Ethyl) | rsc.org |

| ¹H | 9.21 (brs) | -NH (Ring) | rsc.org |

Note: Data is for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a representative example.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key functional groups in Ethyl 3-oxopyrazolidine-1-carboxylate, such as the carbonyl (C=O) groups of the ester and the amide within the ring, and the N-H bond, exhibit characteristic absorption bands.

The IR spectra of related pyrazolidinone compounds show strong absorption bands for the C=O stretching vibrations. Typically, the ester carbonyl absorbs at a higher wavenumber (around 1725-1740 cm⁻¹) compared to the amide carbonyl (around 1640-1670 cm⁻¹). rsc.org The N-H stretching vibration usually appears as a broad band in the region of 3300-3500 cm⁻¹. rsc.org

UV-Vis spectroscopy provides information about electronic transitions within the molecule. While specific UV-Vis data for the title compound is not detailed, related heterocyclic structures are analyzed to understand their electronic absorption properties, which are influenced by the aromatic and conjugated systems within the molecule. researchgate.net

Table 2: Characteristic IR Absorption Bands for Related Pyrazolidinone Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (ν_max) in cm⁻¹ | Reference |

| N-H | Stretch | 3341 - 3572 | rsc.org |

| C-H | Stretch (Aliphatic) | ~2970 | rsc.org |

| C=O | Stretch (Ester) | 1725 - 1740 | rsc.org |

| C=O | Stretch (Amide/Ring) | 1636 - 1670 | rsc.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. It provides the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula. nih.gov For Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, a related compound, the calculated molecular weight is 269.68 g/mol . nih.gov Mass spectrometry also reveals fragmentation patterns that can further confirm the structure of the molecule. rsc.org

X-ray Crystallography for Solid-State Structural Determination

For the related compound, Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, single-crystal X-ray diffraction analysis revealed significant structural details. researchgate.netnih.gov The analysis showed that the five-membered pyrazolidine ring is not planar but adopts an "envelope" conformation. researchgate.netnih.gov In this conformation, one atom of the ring is displaced from the plane formed by the other four atoms. nih.gov

The crystal structure is further stabilized by intermolecular hydrogen bonds. Specifically, N-H···O hydrogen bonds link adjacent molecules to form centrosymmetric dimers, which contributes to the stability of the crystal lattice. researchgate.netnih.gov

Table 3: Crystallographic Data for Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClN₃O₃ | nih.gov |

| Molecular Weight | 269.69 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | |

| Unit Cell, a | 15.488 (3) Å | nih.gov |

| Unit Cell, b | 10.009 (2) Å | nih.gov |

| Unit Cell, c | 16.249 (3) Å | nih.gov |

| Ring Conformation | Envelope | researchgate.netnih.gov |

| Intermolecular Bonding | N-H···O Hydrogen Bonds | researchgate.netnih.gov |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for the assessment of its purity. semanticscholar.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods used extensively in pharmaceutical analysis for this purpose. rroij.comijprajournal.com

The purity of a synthesized batch of this compound can be determined by developing a suitable HPLC method. This involves selecting an appropriate stationary phase (e.g., a C8 or C18 column), a mobile phase (often a mixture of aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and a detector (commonly a UV detector set to a wavelength where the compound absorbs strongly). rroij.com The sample is injected into the HPLC system, and the resulting chromatogram shows a peak for the main compound and separate peaks for any impurities present. The purity is calculated based on the relative area of the main peak.

For volatile and thermally stable derivatives, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can be used. semanticscholar.org This technique separates compounds based on their boiling points and interaction with the stationary phase in a capillary column. GC is particularly useful for identifying residual solvents from the synthesis process. ijprajournal.com The choice between HPLC and GC depends on the compound's polarity, volatility, and thermal stability.

Future Research Directions and Perspectives in Ethyl 3 Oxopyrazolidine 1 Carboxylate Chemistry

Emerging Synthetic Strategies for Highly Substituted Derivatives

The synthesis of pyrazolidinone derivatives has traditionally relied on methods like the reaction of hydrazines with α,β-unsaturated esters. researchgate.netscispace.com However, the demand for structurally complex and diverse molecules necessitates the development of more advanced and efficient synthetic strategies.

Future research is increasingly focused on asymmetric [3+2] cycloaddition reactions involving azomethine imines. mdpi.com These reactions are powerful tools for constructing the pyrazolidine (B1218672) ring with high stereoselectivity, enabling access to enantiomerically pure compounds that are crucial for various applications. mdpi.com The development of novel chiral catalysts, including metal complexes and organocatalysts, is expected to enhance the efficiency and enantioselectivity of these cycloadditions. mdpi.com

Another promising avenue is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which aligns with the principles of efficiency and atom economy. nih.gov Researchers are exploring new MCRs that can generate highly substituted pyrazolidinone scaffolds with a wide range of functional groups.

Furthermore, sequential derivatization of the basic pyrazolidinone core offers a modular approach to creating diverse libraries of compounds. scispace.com This strategy involves the stepwise functionalization of the N(1) and N(2) positions, as well as other positions on the ring, using various electrophiles like alkyl halides and aldehydes. researchgate.netscispace.com Future work will likely focus on expanding the scope of compatible reagents and developing one-pot procedures to streamline these synthetic sequences.

Advanced Computational Modeling for Novel Reactivity Prediction

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, offering insights that can guide experimental work. nih.govnih.gov In the context of ethyl 3-oxopyrazolidine-1-carboxylate, advanced computational modeling holds significant promise for predicting novel reactivity and designing more efficient synthetic routes.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the electronic structure and reactivity of pyrazolidinone derivatives. researchgate.net These models can help researchers understand reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and identify potential side reactions. For instance, computational studies can elucidate the factors that govern the reactivity of the different nitrogen and carbon atoms within the pyrazolidinone ring, aiding in the design of selective functionalization strategies. researchgate.net

Machine learning and artificial intelligence are also emerging as powerful tools for predicting chemical reactivity. nih.govmdpi.com By training algorithms on large datasets of known reactions, it may become possible to predict the outcome of novel transformations involving pyrazolidinone substrates with a high degree of accuracy. nih.gov This predictive capability could significantly accelerate the discovery of new reactions and the optimization of existing ones.

Furthermore, computational modeling can be used to design novel pyrazolidinone derivatives with specific desired properties. By simulating the interaction of virtual compounds with biological targets or materials, researchers can identify promising candidates for synthesis and experimental testing, thereby streamlining the discovery process. nih.gov

Exploration of Unconventional Methodologies in Pyrazolidinone Synthesis

To overcome the limitations of traditional synthesis methods, researchers are increasingly turning to unconventional activation techniques. These methods can often lead to shorter reaction times, higher yields, and improved selectivity.

Microwave-assisted synthesis is one such technique that has shown great potential in organic synthesis. nih.govmdpi.com The use of microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. The application of microwave technology to the synthesis of pyrazolidinone derivatives could lead to more rapid and efficient production of these compounds. nih.gov

Sonochemistry, which utilizes high-intensity ultrasound, is another non-conventional method that can promote chemical reactions. nih.govmdpi.com The acoustic cavitation generated by ultrasound can create localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields. Exploring the use of ultrasound in pyrazolidinone synthesis could unlock new reaction pathways that are not accessible under conventional conditions.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The development of continuous-flow methods for the synthesis of this compound and its derivatives could enable more efficient and scalable production.

Integration with Sustainable and Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. yale.eduinstituteofsustainabilitystudies.comuva.nl The integration of these principles into the synthesis of pyrazolidinones is a critical area for future research.

One of the key principles of green chemistry is the use of safer solvents. yale.eduuva.nl Future research will likely focus on replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents, in pyrazolidinone synthesis. researchgate.net

Catalysis is another cornerstone of green chemistry. yale.edu The development of highly efficient and selective catalysts, including biocatalysts and recyclable heterogeneous catalysts, can minimize waste and energy consumption. researchgate.net For example, designing catalytic cycles that maximize atom economy by incorporating all starting materials into the final product is a key goal. yale.eduuva.nl

Waste prevention is the first principle of green chemistry. yale.eduinstituteofsustainabilitystudies.com Synthetic strategies that minimize the formation of byproducts and allow for the easy separation and recycling of catalysts and solvents will be a major focus. uva.nl This includes the development of one-pot and tandem reactions that reduce the number of synthetic steps and purification stages. instituteofsustainabilitystudies.com

Finally, the use of renewable feedstocks is a long-term goal for sustainable chemical production. yale.eduresearchgate.net While challenging, future research may explore the possibility of synthesizing pyrazolidinone scaffolds from biomass-derived starting materials, thereby reducing the reliance on fossil fuels.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-oxopyrazolidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, reacting ethyl acetoacetate derivatives with substituted hydrazines under reflux in ethanol or methanol can yield pyrazolidine analogs. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and temperature (60–80°C) to maximize yield. Monitoring via TLC and quenching with ice-water improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H NMR (400 MHz, DMSO-d6) identifies protons on the pyrazolidine ring (δ 1.18–1.48 ppm for ethyl groups, δ 4.18–4.21 ppm for ester OCH2). C NMR confirms carbonyl (δ ~170 ppm) and ester (δ ~60 ppm) carbons.

- IR : Stretching vibrations for C=O (1650–1750 cm) and N–H (3200–3400 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS (e.g., m/z 450.2 [M+1]) validates molecular weight .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (P280 hazard code).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN 1993). Refer to SDS for first-aid measures, including skin/eye rinsing (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural configuration of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, using Mo-Kα radiation (λ = 0.71073 Å), data collected at 100 K resolves torsional strain in the pyrazolidine ring. ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry. Data collection with APEX2 and refinement via SHELXTL ensure <5% R-factor discrepancies .

Q. How should researchers address contradictions in solubility or stability data for this compound?

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, purity).

- Advanced Analytics : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN) to detect degradation products.

- Environmental Controls : Test stability under varying pH (2–12) and humidity (10–90% RH) to identify degradation triggers .

Q. What computational methods support the design of this compound analogs with enhanced bioactivity?

- Docking Studies : Use AutoDock Vina to screen analogs against targets (e.g., kinase enzymes) based on binding affinity (ΔG < -8 kcal/mol).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to predict activity trends.

- DFT Calculations : Gaussian 09 optimizes geometries at B3LYP/6-31G* level to assess orbital interactions .

Q. What strategies improve the regioselectivity of N-functionalization in pyrazolidine derivatives?

- Protecting Groups : Use Boc or Fmoc to block reactive NH sites during alkylation.

- Catalysis : Pd(OAc)2/Xantphos enables Buchwald-Hartwig amination for aryl substitutions.

- Microwave Synthesis : Reduces side reactions (e.g., 100°C, 30 min vs. 24 hr conventional heating) .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with predicted values (ChemDraw) to confirm assignments.

- Crystallography Workflow : Data collection → integration (SAINT) → absorption correction (SADABS) → refinement (SHELXL) .

- Safety Compliance : Regularly update SDS documentation per OSHA HCS (29 CFR 1910) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。